6-Oxohept-2-en-4-yl acetate

Description

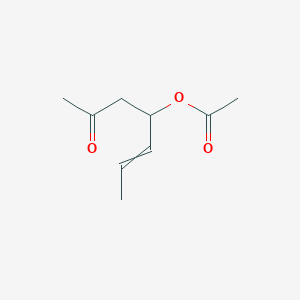

Structure

2D Structure

3D Structure

Properties

CAS No. |

87764-00-9 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

6-oxohept-2-en-4-yl acetate |

InChI |

InChI=1S/C9H14O3/c1-4-5-9(6-7(2)10)12-8(3)11/h4-5,9H,6H2,1-3H3 |

InChI Key |

ZARDGNOLXSERFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(CC(=O)C)OC(=O)C |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of 6 Oxohept 2 En 4 Yl Acetate

Systematic IUPAC Naming Conventions for the Chemical Compound

The systematic name for the chemical compound is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to its structure. The parent chain is a heptane (B126788) derivative containing a ketone at position 6, a double bond at position 2, and an acetate (B1210297) group at position 4.

The IUPAC name is structured as follows:

Parent Chain : The longest carbon chain containing the principal functional groups is a hept-2-ene chain.

Principal Functional Group : The ester (acetate) at C4 is indicated by the suffix "-yl acetate". The ketone at C6 is denoted by the prefix "oxo-".

Locants : Numbers indicate the positions of the functional groups and the double bond. The double bond is at C2, the acetate group is at C4, and the ketone is at C6.

Therefore, the systematic IUPAC name is 6-oxohept-2-en-4-yl acetate . The stereochemistry at the C2-C3 double bond and the chiral center at C4 must also be specified in the full IUPAC name, as discussed in the following sections.

Isomeric Forms and Stereoisomeric Configurations

The structure of this compound contains both a double bond and a chiral center, leading to the possibility of multiple stereoisomers.

Geometrical Isomerism of the Alkene Moiety (E/Z Isomers)

The double bond between carbon 2 (C2) and carbon 3 (C3) restricts rotation, leading to geometrical isomerism. The configuration of the substituents around this double bond is described using the E/Z notation, which is based on the CIP priority rules. wikipedia.org

For the C2 carbon, the substituents are a hydrogen atom and a methyl group (C1). The methyl group has a higher priority.

For the C3 carbon, the substituents are a hydrogen atom and the rest of the carbon chain starting with C4. The C4-containing group has a higher priority.

The two possible isomers are:

(E)-6-Oxohept-2-en-4-yl acetate : The high-priority groups (the methyl group on C2 and the C4-substituent on C3) are on opposite sides of the double bond. wikipedia.org The term 'E' comes from the German word entgegen, meaning opposite. wikipedia.org

(Z)-6-Oxohept-2-en-4-yl acetate : The high-priority groups are on the same side of the double bond. wikipedia.org The term 'Z' comes from the German word zusammen, meaning together. wikipedia.org

The E/Z system is a rigorous method for naming alkene isomers, especially when the simpler cis-trans system is ambiguous. libretexts.orglibretexts.org

Chiral Centers and Enantiomeric/Diastereomeric Possibilities at C4

The carbon atom at position 4 (C4) is a stereogenic or chiral center because it is bonded to four different groups:

A hydrogen atom

An acetate group (-OAc)

A -CH=CH-CH₃ group

A -CH₂-C(=O)-CH₃ group

This chirality gives rise to two possible enantiomers, designated as (R) and (S) based on the spatial arrangement of the substituents according to the CIP rules.

The combination of the E/Z isomerism at the double bond and the R/S configuration at the chiral center results in four possible stereoisomers for this compound:

(4R, 2E)-6-Oxohept-2-en-4-yl acetate

(4S, 2E)-6-Oxohept-2-en-4-yl acetate

(4R, 2Z)-6-Oxohept-2-en-4-yl acetate

(4S, 2Z)-6-Oxohept-2-en-4-yl acetate

The (R,E) and (S,E) isomers are enantiomers of each other. Similarly, the (R,Z) and (S,Z) isomers are another pair of enantiomers. The relationship between an E isomer and a Z isomer (e.g., between (R,E) and (R,Z)) is diastereomeric. A composition with one chiral center will be largely free of the opposing enantiomer if it is stereomerically pure. google.com

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration at C2-C3 | Configuration at C4 | Relationship |

|---|---|---|---|

| 1 | E | R | Enantiomer of 2, Diastereomer of 3 & 4 |

| 2 | E | S | Enantiomer of 1, Diastereomer of 3 & 4 |

| 3 | Z | R | Enantiomer of 4, Diastereomer of 1 & 2 |

Diastereoselective and Enantioselective Synthesis Implications

The presence of multiple stereoisomers means that the synthesis of a specific, single stereoisomer of this compound requires stereoselective methods.

Diastereoselective Synthesis : This type of synthesis aims to preferentially produce one diastereomer over the others. For instance, a reaction could be designed to favor the formation of the E-isomers over the Z-isomers. rsc.org In related syntheses, such as the Paterson aldol (B89426) reaction used to create precursors for complex molecules, high diastereoselectivity has been achieved, yielding ratios greater than 95:5. iucr.org Such methods often rely on substrate control, where existing stereocenters in the starting material influence the stereochemical outcome of the reaction.

Enantioselective Synthesis : This approach is necessary to produce a single enantiomer, for example, (4R, 2E)-6-Oxohept-2-en-4-yl acetate, while minimizing the formation of its mirror image, (4S, 2E)-6-Oxohept-2-en-4-yl acetate. This is often accomplished using chiral catalysts or auxiliaries that create a chiral environment for the reaction. Organocatalysis, for example, has been used for the enantioselective synthesis of related heterocyclic compounds. rsc.org Methods for the stereoselective introduction of functional groups are crucial for synthesizing biologically active compounds where often only one enantiomer displays the desired activity. nih.gov

The synthesis of a specific stereoisomer is critical in fields like drug development and materials science, where the three-dimensional structure of a molecule dictates its biological activity and physical properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-6-Oxohept-2-en-4-yl acetate |

| (Z)-6-Oxohept-2-en-4-yl acetate |

| (4R, 2E)-6-Oxohept-2-en-4-yl acetate |

| (4S, 2E)-6-Oxohept-2-en-4-yl acetate |

| (4R, 2Z)-6-Oxohept-2-en-4-yl acetate |

Synthetic Methodologies for 6 Oxohept 2 En 4 Yl Acetate and Its Core Scaffold

Direct Synthesis Approaches to the 6-Oxohept-2-en-4-yl Acetate (B1210297) Framework

The direct synthesis of 6-Oxohept-2-en-4-yl acetate can be envisioned through a convergent approach, focusing on the sequential or concerted formation of the ester, ketone, and alkene functionalities.

Acetate Esterification Reactions

The final step in the synthesis of this compound is the esterification of the corresponding alcohol, 6-oxohept-2-en-4-ol . This transformation can be achieved using standard acylation methods. The reaction of the precursor alcohol with acetic anhydride (B1165640) is a common and effective method for this purpose. To facilitate the reaction, a catalyst is often employed. For instance, 4-(N,N-dimethylamino)pyridine (DMAP) has been shown to be an efficient catalyst for the acylation of alcohols with acid anhydrides, often requiring only catalytic amounts under solvent-free conditions. quora.com Alternatively, the use of a base like pyridine (B92270) or sodium acetate can also promote the esterification. pressbooks.pub In some cases, the use of an acid catalyst such as sulfuric acid or phosphoric acid with acetic anhydride has been reported for the esterification of allylic alcohols. The choice of reagent and conditions can be optimized to ensure high yield and purity of the final acetate product.

| Reactants | Reagents/Catalyst | Product | Reference |

| 6-Oxohept-2-en-4-ol, Acetic Anhydride | DMAP | This compound | quora.com |

| 6-Oxohept-2-en-4-ol, Acetic Anhydride | Pyridine | This compound | pressbooks.pub |

| 6-Oxohept-2-en-4-ol, Acetic Anhydride | H₂SO₄ | This compound |

Carbonyl Group Introduction and Modification

The introduction of the ketone at the C6 position is a crucial step in forming the core scaffold. One plausible route to the precursor, 6-oxohept-2-en-4-ol, involves the reaction of a Grignard reagent with an appropriate α,β-unsaturated aldehyde, such as acrolein. rsc.orgacs.org Specifically, the Grignard reagent derived from 1-bromobutan-2-one (after protection of the ketone) could add to acrolein in a 1,2-addition fashion to furnish the desired carbon skeleton. Subsequent deprotection would yield the target precursor.

Another strategy involves the synthesis of γ-keto esters, which are valuable intermediates. nih.govyoutube.comacs.org For instance, the hydration of 3-alkynoates catalyzed by Au(III) has been shown to produce γ-keto esters regioselectively and in high yields under mild conditions. nih.govyoutube.com A precursor alkyne could be designed to yield a γ-keto ester that can then be converted to 6-oxohept-2-en-4-ol through selective reduction and olefination.

Furthermore, the oxidation of a corresponding secondary alcohol is a fundamental method for preparing ketones. rsc.org If a precursor molecule with a hydroxyl group at the C6 position were synthesized, a variety of oxidizing agents, such as those used in Swern or Dess-Martin periodinane oxidations, could be employed to introduce the ketone functionality.

Alkene Formation Strategies

The formation of the C2-C3 double bond is a key feature of the target molecule. The Wittig reaction is a widely used and effective method for converting aldehydes and ketones into alkenes. tcichemicals.comyoutube.comchim.itnih.govacs.org A plausible synthetic route would involve the Wittig reaction between a suitable phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde, and a ketone like butan-2-one. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. youtube.com

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative and often advantageous method for the synthesis of α,β-unsaturated esters with high (E)-selectivity. researchgate.netacs.org This reaction involves a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorane used in the Wittig reaction. researchgate.net A one-pot oxidation-HWE reaction sequence has been developed to convert primary alcohols directly into (Z)-α,β-unsaturated esters, showcasing the versatility of this methodology. rsc.org Such a strategy could be adapted to construct the enone system of the target molecule.

| Reaction Type | Reactants | Key Features | Reference |

| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | Forms C=C bond at carbonyl position. Stereoselectivity depends on ylide structure. | tcichemicals.comyoutube.comnih.gov |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate Carbanion | Typically gives (E)-alkenes with high selectivity. | researchgate.netacs.org |

Stereoselective Synthesis of the this compound Moiety

Achieving stereocontrol at the C4 position is a significant challenge in the synthesis of this compound. Asymmetric synthesis methodologies provide the tools to address this challenge.

Asymmetric Approaches to Carbon-Carbon Bond Formation

The asymmetric allylation of aldehydes is a powerful method for the synthesis of chiral homoallylic alcohols, which can serve as key intermediates. acs.orgrsc.orgunibo.it For the synthesis of the chiral center in this compound, an asymmetric allylation of an aldehyde like 2-oxobutanal could be employed. The use of chiral allylboronates or allylboranes, often derived from chiral sources like tartrate esters or α-pinene, can lead to high enantioselectivity in the addition to aldehydes. acs.orgchemtube3d.com For example, the reaction of an aldehyde with diallyltin dibromide in the presence of monosodium-(+)-diethyl tartrate can produce chiral homoallylic alcohols. whiterose.ac.uk These methods establish the stereocenter at what will become the C4 position of the target molecule.

Another powerful tool is the asymmetric aldol (B89426) reaction, which can be used to construct β-hydroxy ketones with high stereocontrol. pressbooks.pubchemtube3d.comwhiterose.ac.ukresearchgate.net A direct aldol reaction between a ketone and an aldehyde, catalyzed by a chiral prolinamide and zinc triflate, has been shown to produce chiral β-hydroxy ketones in high yields and enantiomeric excess. whiterose.ac.uk This strategy could be applied to the synthesis of a precursor to 6-oxohept-2-en-4-ol.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. sfu.ca Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully used in various asymmetric reactions, including aldol additions. chim.itnih.govresearchgate.net

In a potential synthesis of the chiral center of this compound, an Evans oxazolidinone could be acylated to form an N-acyl derivative. The corresponding boron enolate can then react with an aldehyde, such as acrolein, in a highly diastereoselective aldol reaction. chim.itnih.govresearchgate.net The stereochemical outcome is controlled by the chiral auxiliary, which directs the approach of the aldehyde to one face of the enolate. nih.govresearchgate.net After the reaction, the chiral auxiliary can be cleaved to reveal the chiral β-hydroxy carbonyl compound, which can then be carried forward to the final product. This method allows for the reliable and predictable formation of the desired stereocenter. chim.itsfu.ca

| Method | Key Reagents/Auxiliaries | Intermediate Formed | Reference |

| Asymmetric Allylation | Chiral allylboranes, Chiral allyl-tin reagents | Chiral homoallylic alcohol | acs.orgchemtube3d.comwhiterose.ac.uk |

| Asymmetric Aldol Reaction | Chiral prolinamide/Zn(OTf)₂, Chiral diamines | Chiral β-hydroxy ketone | pressbooks.pubwhiterose.ac.uk |

| Chiral Auxiliary-Mediated Aldol | Evans Oxazolidinone | Chiral β-hydroxy amide | chim.itnih.govresearchgate.net |

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

The asymmetric synthesis of molecules containing the this compound scaffold can be approached through modern organocatalytic and metal-catalyzed reactions. These methods offer high levels of stereocontrol, which is crucial for producing enantiomerically pure compounds.

Organocatalysis and the Rauhut-Currier Reaction

Organocatalysis provides a powerful platform for the enantioselective construction of carbon-carbon bonds under mild conditions. For a scaffold like this compound, the Rauhut-Currier reaction is of particular relevance for assembling the α,β-unsaturated ketone backbone. The vinylogous Rauhut-Currier reaction, which extends the reactivity of enolates, is especially pertinent. In this context, a deconjugated α-keto ester can serve as a nucleophile that, in the presence of a chiral bifunctional organocatalyst, adds to an electrophile like a nitroolefin. rsc.orgrsc.org This process, followed by isomerization of the double bond, can yield highly functionalized Rauhut-Currier type products with excellent enantioselectivity (94–99% ee). rsc.orgrsc.orgnih.gov This strategy allows for the α-functionalization of dienolates, providing access to tri- and tetrasubstituted double bonds that are otherwise difficult to synthesize. acs.org By selecting appropriate starting materials, this methodology could be adapted to construct the core carbon chain of the target molecule.

The development of cross-vinylogous Rauhut-Currier reactions, for instance between methyl coumalate and α,β-unsaturated aldehydes, further expands the synthetic utility. tsinghua.edu.cn In such reactions, iminium catalysis activates the enal to serve as a Michael acceptor, demonstrating how organocatalysis can orchestrate complex transformations to build valuable molecular frameworks. tsinghua.edu.cn

Metal-Catalyzed Enol Ester Synthesis

The enol acetate moiety is a key functional group in the target compound. Transition-metal catalysis offers several efficient routes for the synthesis and modification of such structures.

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of enol esters is a well-established and efficient method for preparing chiral alcohols and their corresponding esters. sioc-journal.cn Transition-metal complexes of rhodium and ruthenium with chiral ligands are commonly employed for this purpose. sioc-journal.cnmdpi.com While this is often used to reduce the double bond of the enol ester, the principles are foundational for stereocontrolled manipulations of this functional group.

Nickel-Catalyzed Cross-Coupling: More recent advances include NiH-catalyzed reductive hydroalkylation and hydroarylation of enol esters. chinesechemsoc.org This method allows for the formation of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds by coupling in-situ generated α-oxoalkyl organonickel species with alkyl or aryl halides. chinesechemsoc.org This approach is notable for its broad substrate scope and mild conditions, and it has been successfully applied in an asymmetric fashion to generate esters of enantioenriched dialkyl carbinols. chinesechemsoc.org This strategy could be envisioned for introducing substituents onto a pre-formed enol ester core.

Synthesis from Alkynes: β-Haloenol esters can be synthesized from alkynes via acetoxythallation followed by reaction with copper halides. mdpi.com These intermediates are valuable substrates for subsequent metal-catalyzed cross-coupling reactions to build more complex olefinic structures. mdpi.com

| Catalytic Method | Key Transformation | Catalyst/Reagents | Relevance to Target Scaffold | Reference |

|---|---|---|---|---|

| Asymmetric Vinylogous Michael Addition | Forms C-C bond for unsaturated ketone backbone | Chiral Squaramide Organocatalyst | Construction of the oxohept-en-yl core | rsc.orgrsc.orgnih.gov |

| NiH-Catalyzed Reductive Hydrocarbonation | C-C bond formation at the α-position of the carbonyl | NiH Complex / Alkyl Halide | Functionalization of the enol ester | chinesechemsoc.org |

| Asymmetric Hydrogenation | Stereoselective reduction of C=C bond | Chiral Rh(I) or Ru(II) Complexes | Stereocontrol in enol ester derivatives | sioc-journal.cnmdpi.com |

Preparation of Related Oxohept-en-yl Acetate Structures

The this compound structural motif is present as a side chain in a class of highly oxygenated and biologically active tetracyclic triterpenoids known as cucurbitacins. mdpi.com These natural products, isolated from plants of the Cucurbitaceae family, provide a rich context for understanding the synthesis and derivatization of this side chain. mdpi.comnih.gov Cucurbitacins B and E are prominent examples that feature a side chain closely related to the target compound, specifically [(...)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate. impactfactor.orgnih.gov

| Compound | Side Chain Structure | Core Structure | Reference |

|---|---|---|---|

| Cucurbitacin B | (R,E)-6-acetoxy-6-methyl-3-oxohept-4-en-2-yl | Tetracyclic Triterpenoid | mdpi.comchemspider.com |

| Cucurbitacin E | (R,E)-6-acetoxy-6-methyl-3-oxohept-4-en-2-yl | Tetracyclic Triterpenoid (unsaturation in A-ring) | impactfactor.orgnih.gov |

Strategies for Introducing the Oxohept-en-yl Side Chain

The total synthesis of complex molecules like cucurbitacins is a formidable challenge, and as such, no total synthesis of cucurbitacin B has been reported to date. mdpi.com However, synthetic strategies developed for other complex natural products provide insight into how an oxohept-en-yl side chain could be constructed and appended to a core scaffold.

One powerful method for stereoselectively constructing a similar fragment is the Paterson aldol reaction . In a synthesis targeting the natural products curvicollides and fusaequisin A, an (E)-configured boron enolate was generated from (R)-3-oxopentan-2-yl benzoate (B1203000). iucr.orgresearchgate.net Subsequent reaction with acrolein as the electrophile yielded (2R,4S,5S)-5-Hydroxy-4-methyl-3-oxohept-6-en-2-yl benzoate in good yield (80%) and with excellent diastereoselectivity (>95:5). iucr.orgresearchgate.net This building block contains the core oxoheptenyl structure and multiple functional handles for further elaboration.

Another relevant strategy involves the stereoselective conjugate addition of an organocuprate to an α,β-unsaturated epoxide. This approach was utilized in the synthesis of the azasteroid A25822B, where it successfully installed a complex side chain onto the steroidal D-ring with high stereocontrol. nottingham.ac.uk This method could be adapted to introduce the oxohept-en-yl fragment onto a suitable cyclic core.

Derivatization of Natural Product Scaffolds to Obtain Oxohept-en-yl Acetates

Given the availability of cucurbitacins from natural sources, a common strategy is the semi-synthesis of derivatives to explore structure-activity relationships or improve pharmacological profiles. mdpi.commdpi.com These derivatizations often involve chemical modifications of the tetracyclic core while preserving the oxohept-en-yl acetate side chain.

A key challenge in modifying polyhydroxylated natural products is achieving site-selectivity. nih.gov In the case of cucurbitacin B, the hydroxyl group at the C-2 position is more reactive towards acylation than the one at C-16. mdpi.com To achieve selective modification at other sites, chemists employ protecting group strategies. For example, the C-2 hydroxyl group can be selectively protected with a tert-butyldimethylsilyl (TBS) group using TBSCl and imidazole. mdpi.com With the most reactive site blocked, other hydroxyl groups, such as the one at C-16, can be esterified by reaction with a carboxylic acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The TBS protecting group can then be removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield the final derivative. mdpi.comresearchgate.net This multi-step sequence allows for the synthesis of a wide array of derivatives with modifications on the main scaffold, while the integral oxohept-en-yl acetate side chain remains. mdpi.com

Functional Group Interconversions Leading to the Acetate Motif

Functional group interconversions (FGIs) are fundamental operations in organic synthesis that enable the transformation of one functional group into another. solubilityofthings.comfiveable.me The creation of the acetate motif within the oxohept-en-yl side chain is a classic example of an FGI, specifically an esterification.

The acetate group is an ester of acetic acid. In a synthetic context, it is typically formed from a corresponding alcohol (hydroxyl group). Several methods can achieve this transformation:

Reaction with Acetic Anhydride or Acetyl Chloride: An alcohol can be readily acetylated by reacting it with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct.

Esterification with Acetic Acid: An alcohol can be directly esterified with acetic acid using a coupling agent. As seen in the derivatization of cucurbitacin B, reagents like EDCI are used to activate the carboxylic acid, facilitating nucleophilic attack by the alcohol. mdpi.com A catalyst, typically DMAP, is often added to accelerate the reaction. mdpi.com

From a biological perspective, the formation of acetate esters in natural products is catalyzed by specific enzymes. In the biosynthesis of cucurbitacins, acetyl-CoA:triterpene acetyltransferases (ACTs) are responsible for the acetylation of hydroxyl groups on the cucurbitadienol (B1255190) skeleton. nih.gov For instance, specific ACT enzymes have been identified that catalyze acetylation at the C-16 position, a key step in forming the diverse range of cucurbitacin derivatives found in nature. nih.gov

Chemical Reactivity and Transformations of 6 Oxohept 2 En 4 Yl Acetate

Reactions Involving the Alpha, Beta-Unsaturated Ketone System

The α,β-unsaturated ketone functionality in 6-Oxohept-2-en-4-yl acetate (B1210297) is a highly reactive system characterized by two electrophilic centers: the carbonyl carbon and the β-carbon. This electronic arrangement makes it susceptible to a variety of nucleophilic and pericyclic reactions.

Conjugate Addition Reactions (e.g., Michael Additions)

Conjugate addition, or Michael addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile adds to the β-carbon of the enone system. A wide range of nucleophiles can be employed in the conjugate addition to enones, including silyl enol ethers, indoles, pyrroles, and amines. nih.gov For instance, the reaction of diazoacetoacetate enones with various nucleophiles has been shown to proceed efficiently, highlighting the susceptibility of the enone system to such additions. nih.gov The use of a catalyst, such as Sc(OTf)₃, can be crucial for promoting these reactions, particularly with less reactive nucleophiles. nih.gov

Table 1: Examples of Michael Addition Reactions on α,β-Unsaturated Ketones

| Nucleophile | Reagents and Conditions | Product Type |

| Silyl enol ethers | Catalytic Sc(OTf)₃, CH₂Cl₂ | δ-functionalized acetoacetate |

| Indoles | Catalytic Sc(OTf)₃, MeCN | Indole-substituted ketone |

| Pyrroles | Catalytic Sc(OTf)₃, MeCN | Pyrrole-substituted ketone |

| Amines (e.g., p-methoxyaniline) | Catalytic Sc(OTf)₃, MeCN | Amino-substituted ketone |

This table presents generalized conditions and products based on reactions of similar enone structures.

Cycloaddition Reactions

The carbon-carbon double bond of the α,β-unsaturated ketone can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. The reactivity in these [4+2] cycloadditions is influenced by the electronic nature of both the diene and the dienophile. The electron-withdrawing nature of the carbonyl group in 6-Oxohept-2-en-4-yl acetate enhances its dienophilic character.

Olefin Metathesis and Cross-Coupling Reactions

Olefin metathesis offers a powerful tool for the formation of new carbon-carbon double bonds. While self-metathesis of an enone like this compound might be complex, cross-metathesis with other olefins is a viable transformation. For example, cross-metathesis of terminal alkenes with methyl vinyl ketone is a known strategy for producing α,β-unsaturated ketones. nih.gov This methodology could be adapted for this compound to modify its structure. Furthermore, carbonyl-olefin metathesis provides a distinct approach where α,β-unsaturated ketones can react with tungsten-based reagents to form polyconjugated polymers. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are versatile methods for forming carbon-carbon bonds. While typically employed with halides and boronic acids, adaptations for α,β-unsaturated systems exist, allowing for the introduction of aryl, hetaryl, or alkenyl substituents. scispace.com

Reactivity of the Acetate Ester Moiety

The acetate group in this compound is susceptible to reactions typical of esters, primarily involving nucleophilic acyl substitution.

Hydrolysis and Transesterification Reactions

The acetate ester can undergo hydrolysis under either acidic or basic conditions to yield the corresponding alcohol and acetic acid or its conjugate base. This reaction is a fundamental transformation in ester chemistry.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. The deprotonated form of 1,2,4-triazole has been shown to be an effective catalyst for the transesterification of esters. organic-chemistry.org

Table 2: Conditions for Hydrolysis and Transesterification of Acetate Esters

| Reaction | Reagents and Conditions | Product |

| Acid-catalyzed Hydrolysis | H₃O⁺, heat | 6-Oxohept-2-en-4-ol and Acetic Acid |

| Base-promoted Hydrolysis | NaOH, H₂O/THF | 6-Oxohept-2-en-4-ol and Sodium Acetate |

| Transesterification | R'OH, cat. H⁺ or base | 6-Oxohept-2-en-4-yl R'-oate and Ethanol |

This table illustrates typical conditions for ester transformations.

Acyl Group Transfer and Rearrangement Processes

Acyl transfer reactions involve the transfer of the acetyl group from the oxygen atom of the ester to a nucleophile. youtube.com This process is fundamental in many biochemical and synthetic transformations. nih.gov In the context of this compound, an intramolecular acyl transfer, or acyl migration, could potentially occur if a suitable internal nucleophile were present or generated in the molecule. Such rearrangements are often driven by the formation of a thermodynamically more stable product. The efficiency of acyl transfer can be influenced by the choice of acyl donor; for instance, acetic anhydride (B1165640) is a highly reactive acyl donor. mdpi.com

Transformations at the Ketone Functionality of this compound

The ketone carbonyl group in this compound is a primary site for a variety of chemical transformations. Its reactivity is influenced by the presence of the neighboring alkene and acetate ester functional groups, which can present challenges and opportunities for selective chemical modifications.

Carbonyl Reduction and Oxidation Reactions

The ketone functionality can undergo both reduction to an alcohol and, theoretically, oxidation, although the latter is less common for ketones.

Carbonyl Reduction:

The reduction of the ketone in this compound can yield the corresponding secondary alcohol, 6-hydroxyhept-2-en-4-yl acetate. The choice of reducing agent is critical to achieve selectivity, particularly to avoid the reduction of the carbon-carbon double bond (1,4-conjugate reduction).

1,2-Reduction: To selectively reduce the carbonyl group to a hydroxyl group (a 1,2-reduction), specific reagents are employed that favor attack at the carbonyl carbon over the β-carbon of the unsaturated system. The Luche reduction, which utilizes sodium borohydride (NaBH₄) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), is a classic method for the chemoselective 1,2-reduction of α,β-unsaturated ketones, and by extension, is applicable to β,γ-unsaturated systems to favor carbonyl reduction over alkene reduction. Other reagents that can achieve this transformation include diisobutylaluminium hydride (DIBAL-H) at low temperatures and certain complex metal hydrides.

Conjugate Reduction: In contrast, catalytic hydrogenation using reagents like hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C) would likely lead to the reduction of both the alkene and the ketone, resulting in 6-hydroxyheptyl acetate.

Below is a table summarizing typical reagents for the selective reduction of the ketone in a β,γ-unsaturated system like this compound.

| Reagent | Product | Selectivity |

| NaBH₄, CeCl₃ (Luche Reduction) | 6-hydroxyhept-2-en-4-yl acetate | High for 1,2-reduction |

| Diisobutylaluminium hydride (DIBAL-H) | 6-hydroxyhept-2-en-4-yl acetate | Good for 1,2-reduction at low temp. |

| H₂, Pd/C | 6-hydroxyheptyl acetate | Non-selective, reduces both C=O and C=C |

Oxidation Reactions:

Oxidation of the ketone functionality is not a typical transformation as it would require cleavage of a carbon-carbon bond, which is energetically unfavorable.

Nucleophilic Additions to the Ketone

The electrophilic carbon of the ketone carbonyl is susceptible to attack by various nucleophiles. These reactions lead to the formation of a new carbon-carbon or carbon-heteroatom bond and the conversion of the carbonyl to a hydroxyl group upon workup.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that readily add to ketones. For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield 4-hydroxy-4-methylhept-6-en-2-yl acetate. The primary challenge in these reactions is to prevent side reactions, such as attack at the acetate ester carbonyl. Using carefully controlled reaction conditions, such as low temperatures, can enhance selectivity for the ketone.

Cyanide Addition: The addition of a cyanide ion (from a source like HCN or TMSCN) to the ketone forms a cyanohydrin. This reaction is often reversible and base-catalyzed. The resulting cyanohydrin can be a versatile intermediate for further synthetic transformations.

Wittig Reaction: The Wittig reaction provides a method for converting the ketone into an alkene. The reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 4-methylidenehept-2-en-4-yl acetate. The choice of the ylide determines the structure of the newly formed double bond.

The following table illustrates the expected products from nucleophilic additions to the ketone of this compound.

| Nucleophilic Reagent | Product |

| CH₃MgBr (Grignard Reagent) | 4-hydroxy-4-methylhept-6-en-2-yl acetate |

| HCN (Hydrogen Cyanide) | 4-cyano-4-hydroxyhept-2-en-4-yl acetate |

| Ph₃P=CH₂ (Wittig Reagent) | 4-methylidenehept-2-en-4-yl acetate |

Selective Functionalization and Derivatization Strategies

The presence of multiple reactive sites in this compound (ketone, alkene, and ester) necessitates the use of selective functionalization strategies to modify one site without affecting the others.

Protection-Deprotection Strategies: To achieve high selectivity, one or more functional groups can be temporarily protected. For instance, the ketone can be protected as a ketal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst). With the ketone protected, reactions can be selectively performed on the alkene or the ester. Subsequently, the ketal can be hydrolyzed back to the ketone under acidic conditions.

Chemoselective Reagents: As discussed in the context of reduction, the choice of reagent is paramount for selectivity. For instance, using a bulky reducing agent might favor attack at the less sterically hindered carbonyl group over the alkene.

Remote Functionalization: More advanced strategies can achieve functionalization at a position remote from the initial reactive site. While not extensively documented for this specific molecule, techniques like nickel-catalyzed chain walking could potentially be adapted to functionalize the molecule at a distance from the directing group, which in this case could be the ketone. acs.orgnih.gov

The strategic application of these methods allows for the controlled derivatization of this compound, enabling the synthesis of a diverse range of analogs with modified functionalities.

Spectroscopic and Analytical Methods for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of 6-Oxohept-2-en-4-yl acetate (B1210297) would exhibit characteristic signals for the vinyl, allylic, acetyl, and methyl protons.

Key expected proton signals include those for the protons on the carbon-carbon double bond (H-2 and H-3), the proton at the chiral center bearing the acetate group (H-4), the methylene (B1212753) protons adjacent to the ketone (H-5), and the terminal methyl protons of the acetyl group and at C-7. The coupling constants (J values) between adjacent protons would provide crucial information about the stereochemistry of the double bond (E or Z configuration). For instance, a large coupling constant (typically 12-18 Hz) between the vinylic protons (H-2 and H-3) would indicate a trans (E) configuration, which is common in many natural and synthetic compounds.

Table 1: Predicted ¹H NMR Data for 6-Oxohept-2-en-4-yl acetate

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~6.7-6.9 | dt | J ≈ 15.6, 6.9 |

| H-3 | ~6.0-6.2 | d | J ≈ 15.6 |

| H-4 | ~5.3-5.5 | m | |

| H-5 | ~2.6-2.8 | t | J ≈ 6.5 |

| H-6 | - | - | - |

| H-7 (CH₃) | ~2.1-2.3 | s |

Data predicted based on analysis of related compounds such as (E)-6-oxohept-4-en-1-yl methanesulfonate (B1217627) rsc.org and other unsaturated ketones and acetates.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum would be characterized by signals for the carbonyl carbons of the ketone and the acetate ester, the sp² hybridized carbons of the double bond, the sp³ hybridized carbon attached to the acetate group, the methylene carbon, and the methyl carbons. The chemical shifts of the carbonyl carbons would be in the downfield region (typically 170-210 ppm). The olefinic carbons would resonate in the 120-150 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Acetate C=O) | ~170.0 |

| C-2 | ~145.0 |

| C-3 | ~125.0 |

| C-4 | ~70.0 |

| C-5 | ~45.0 |

| C-6 (Ketone C=O) | ~208.0 |

| C-7 (CH₃) | ~30.0 |

Data predicted based on analysis of related compounds and general principles of ¹³C NMR spectroscopy.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the proton network from the vinyl protons (H-2, H-3) to the allylic proton (H-4) and the methylene protons (H-5).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbons. This would definitively assign the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is essential for identifying longer-range (2-3 bond) couplings between protons and carbons. This technique would be instrumental in connecting the different fragments of the molecule, for example, showing correlations from the acetate methyl protons to the acetate carbonyl carbon and to C-4, and from the H-7 methyl protons to the ketone carbonyl at C-6 and to C-5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. rsc.orgrsc.orgrsc.orgmdpi.com

For this compound (C₉H₁₄O₃), the exact mass would be calculated. Upon ionization, the molecule would likely undergo characteristic fragmentation. Common fragmentation pathways would include the loss of the acetyl group (CH₃CO) or acetic acid (CH₃COOH), and cleavage adjacent to the ketone functionality. Analysis of these fragment ions in the mass spectrum would provide further confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ketone, the ester, and the carbon-carbon double bond.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ketone) | ~1715 |

| C=O (Ester) | ~1735 |

| C=C (Alkene) | ~1650 |

Data predicted based on typical IR absorption frequencies for these functional groups. rsc.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. nih.gov If this compound or a crystalline derivative can be prepared, X-ray analysis would provide unambiguous proof of its atomic connectivity and the spatial arrangement of its atoms. nottingham.ac.ukucsd.edursc.orgmdpi.com This technique is particularly valuable for chiral molecules, as it can be used to determine the absolute configuration (R or S) at the stereocenter (C-4).

Chromatographic Techniques for Purity Assessment and Isolation

The purification and isolation of this compound, along with related α,β-unsaturated carbonyl compounds, rely heavily on chromatographic methods. These techniques are essential for separating the target molecule from starting materials, byproducts, and reaction solvents, as well as for assessing its purity. The choice of method—High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or Column Chromatography—depends on the scale of the separation, the required purity, and the analytical goal.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical tool for assessing the purity of this compound and for the quantitative analysis of complex mixtures containing similar enones. Due to the presence of the α,β-unsaturated ketone chromophore, the compound can be readily detected using a UV detector.

Analytical HPLC: For purity determination, reversed-phase HPLC is commonly employed. A C18 column is a standard choice for the stationary phase, offering good separation for moderately polar organic compounds. The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. acs.orgmetabolomexchange.org In some cases, derivatization with an agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to create highly colored hydrazones, which are detectable at higher wavelengths (around 360 nm), thereby increasing sensitivity and specificity for carbonyl compounds. epa.gov

Preparative HPLC: For the isolation of high-purity samples or the separation of close isomers, preparative HPLC is utilized. While less common for bulk purification, it is invaluable for obtaining analytical standards or separating stereoisomers. umn.edu Chiral HPLC, using columns like Chiralpak, can be employed to resolve enantiomers of structurally related chiral ketones, often using mobile phases composed of hexane (B92381) and isopropanol. rsc.orggoogle.com

Detailed Research Findings: Research on compounds with similar functionalities provides insight into applicable HPLC methods. For instance, the analysis of aminoenone derivatives has been successfully performed using a C18 column with a gradient of acetate buffer and an acetonitrile/methanol mixture, with detection via a photodiode array detector. acs.orgnih.gov The analysis of cucurbitacins, which contain a substituted oxoheptenyl acetate side chain, also utilizes HPLC for determination. mdpi.com

| Technique | Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Analyte Type/Example | Citation |

|---|---|---|---|---|---|---|

| Reversed-Phase HPLC | ACE 5 C18-HL (250 mm x 4.6 mm, 5 µm) | Gradient: A: 25 mM acetate buffer (pH 5.8); B: Acetonitrile/Methanol (80:20) | 0.9 mL/min | Photodiode Array (269-300 nm) | Aminoenone Derivatives | acs.org |

| Chiral HPLC | Chiralpak AD-H | Hexane/Isopropanol (90:10) | 1.5 mL/min | UV (220 nm) | (S)-benzyl 3-(2-(naphthalen-2-yl)-2-oxoethyl)-1,2-oxazinane-2-carboxylate | rsc.org |

| Reversed-Phase UPLC-HRMS | Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) | Gradient: Water with 0.1% formic acid and Methanol with 0.1% formic acid | Not Specified | High-Resolution Mass Spectrometry (HRMS) | Metabolomics, including (E,E)-2-methyl-6-oxohepta-2,4-dienol | metabolomexchange.org |

| HPLC (Derivatization) | Not Specified | Acetonitrile/Water or Methylene Chloride/Ethanol | Not Specified | UV (360 nm) | Carbonyl compounds as DNPH derivatives | epa.gov |

Thin-Layer Chromatography (TLC)

TLC is an indispensable technique for the rapid, qualitative monitoring of reactions that synthesize or modify this compound. It is also used to identify suitable solvent systems for column chromatography.

Methodology: Standard TLC is performed using plates pre-coated with silica (B1680970) gel 60 F254. rsc.orgrsc.org A small spot of the reaction mixture is applied to the plate, which is then developed in a sealed chamber containing a shallow pool of the chosen eluent. The separation occurs as the eluent moves up the plate by capillary action. Due to the conjugated system, the compound is UV-active, allowing for visualization under a UV lamp at 254 nm. rsc.org For enhanced visualization, or for compounds with weak UV absorbance, the plates can be stained with a potassium permanganate (B83412) (KMnO4) solution, which reacts with the double bond to produce a yellow spot on a purple background. nih.gov

Detailed Research Findings: In synthetic procedures for α,β-unsaturated ketones, TLC is the primary method for determining reaction completion. acs.orgacs.org For the purification of related nitrogen-containing heterocycles derived from oxoheptenoates, TLC analysis was performed using a mobile phase of dichloromethane, methanol, and ammonium (B1175870) hydroxide (B78521) (88:10:2), indicating that complex solvent systems can be developed for specific separation challenges. mdpi.com

| Stationary Phase | Typical Mobile Phase | Visualization Method(s) | Application | Citation |

|---|---|---|---|---|

| Silica gel 60 F254 | Hexane/Ethyl Acetate mixtures | UV light (254 nm), Potassium Permanganate (KMnO4) stain | Reaction monitoring for synthesis of α,β-unsaturated carbonyls | rsc.orgnih.gov |

| Silica gel | DCM/MeOH/NH4OH (88:10:2) | p-Anisaldehyde stain | Analysis of a 6-(6-oxohept-2-en-1-yl) derivative | mdpi.com |

| Silica gel | Toluene | Not Specified | Monitoring bromination of α,β-unsaturated ketones | acs.org |

Column Chromatography

For the purification of this compound on a preparative scale (from milligrams to many grams), silica gel column chromatography is the method of choice. This technique allows for the efficient removal of impurities based on differential adsorption to the stationary phase.

Methodology: The standard stationary phase is silica gel (e.g., 230–400 mesh). beilstein-journals.org The crude product is loaded onto the top of a column packed with silica gel and eluted with a solvent system of appropriate polarity. A non-polar solvent like hexanes or petroleum ether is typically used with a more polar solvent such as ethyl acetate or diethyl ether. amazonaws.comnii.ac.jp The polarity of the eluent is carefully chosen (often guided by prior TLC analysis) to ensure that the desired compound moves down the column at a suitable rate, separating it from faster-moving (less polar) and slower-moving (more polar) impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated.

Detailed Research Findings: Flash column chromatography, which uses pressure to accelerate solvent flow, is frequently cited for the purification of α,β-unsaturated ketones and their derivatives. beilstein-journals.orgrsc.orgrsc.org For example, a precursor to an oxoheptenoate derivative was purified using a column with an ethyl acetate/hexane (1:4) eluent. rsc.org In another synthesis, a related propargylic acetate was purified using a 20:1 mixture of hexanes/ethyl acetate. beilstein-journals.org The versatility of this technique is shown by the wide range of eluent systems reported, from non-polar mixtures like petroleum ether/ethyl acetate to more polar systems like chloroform/ethyl acetate, tailored to the specific polarity of the target molecule. rsc.orgnottingham.ac.uk

| Stationary Phase | Eluent (Mobile Phase) | Compound Type/Example | Citation |

|---|---|---|---|

| Silica Gel | Hexane/Ethyl Acetate (20:1) | Oct-3-yn-2-yl acetate | beilstein-journals.org |

| Silica Gel | Ethyl Acetate/Hexane (1:4) | (E)-ethyl 4-((4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl)but-2-enoate | rsc.org |

| Silica Gel (Flash) | Petroleum Ether/Ethyl Acetate | General procedure for olefin purification | rsc.org |

| Silica Gel (Flash) | n-Hexane/Ethyl Acetate (9:1) | Ethyl (Z)-4-ferrocenyl-5-methylene-3-nitro-6-oxohept-2-enoate | rsc.org |

| Silica Gel | Dichloromethane/Methanol (gradient) | 6-(6-oxohept-2-en-1-yl)-1,2,3,6-tetrahydropyridin-3-yl acetate | mdpi.com |

Computational and Theoretical Studies of 6 Oxohept 2 En 4 Yl Acetate

Molecular Conformation and Conformational Analysis

The three-dimensional structure and conformational flexibility of 6-Oxohept-2-en-4-yl acetate (B1210297) are critical to its reactivity and physical properties. A comprehensive conformational analysis would typically be performed using computational methods to identify low-energy structures. The process involves an initial scan of the potential energy surface using computationally less expensive methods like molecular mechanics, followed by geometry optimization of the identified low-energy conformers using more accurate Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G* level of theory).

| Dihedral Angle | Atoms Involved | Predicted Angle (°) | Rationale |

|---|---|---|---|

| ω1 | O(carbonyl)-C(acetyl)-O(ester)-C(4) | ~180 | Favors planarity of the ester group. |

| ω2 | C(acetyl)-O(ester)-C(4)-C(3) | ~120 | Minimizes steric clash between the acetate and the main chain. |

| ω3 | C(2)-C(3)-C(4)-C(5) | ~180 | Maintains s-trans conformation of the enone system for stability. |

| ω4 | C(4)-C(5)-C(6)-O(keto) | ~-150 | Staggered conformation to reduce steric strain. |

Electronic Structure and Reactivity Predictions

The electronic properties of this compound can be elucidated using DFT calculations, which provide insights into the molecule's reactivity. Key parameters include the Frontier Molecular Orbitals (HOMO and LUMO) and the electrostatic potential (ESP) map.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. For this molecule, the HOMO is expected to be localized primarily on the C=C double bond of the enone moiety. The Lowest Unoccupied Molecular Orbital (LUMO) indicates regions that can accept electrons, highlighting sites for nucleophilic attack. The LUMO is predicted to be a π* orbital distributed across the conjugated C=C-C=O system, with significant coefficients on the carbonyl carbon and the β-carbon (C-3). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule. For this compound, regions of negative potential (red/yellow) are expected around the two carbonyl oxygen atoms, making them sites for interaction with electrophiles or hydrogen bond donors. Regions of positive potential (blue) would be located around the carbonyl carbons and the protons, indicating susceptibility to nucleophilic attack.

| Property | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Localization | π-orbital of the C(2)=C(3) double bond | Site for electrophilic addition. |

| LUMO Localization | π* orbital of the C=C-C=O system | Sites for nucleophilic attack (primarily C-3 and C-carbonyl). |

| HOMO-LUMO Gap | Moderately large | Indicates reasonable kinetic stability. |

| Electrostatic Potential | Negative potential on carbonyl oxygens; positive on carbonyl carbons | Guides intermolecular interactions and sites of attack. |

Reaction Mechanism Modeling (e.g., for acyl transfer reactions)

Computational chemistry is a powerful tool for modeling reaction mechanisms, allowing for the determination of transition state structures and activation energies. An important potential reaction for this compound is an intramolecular acyl transfer. Computational studies on similar systems have shown that such migrations can proceed through a six-membered cyclic transition state. acs.org A computational study revealed that the intramolecular acyl migration via a proposed cyclic transition state has a barrier of 17.9 kcal mol⁻¹ and can proceed at room temperature. acs.org

Modeling this reaction for this compound would involve:

Reactant and Product Optimization: Calculating the lowest energy structures for the reactant and the potential rearranged product.

Transition State (TS) Search: Locating the saddle point on the potential energy surface that connects the reactant and product. This would likely involve a synchronous bond-breaking and bond-forming process within the cyclic TS.

Frequency Calculation: Confirming the nature of the stationary points. The reactant and product should have all real vibrational frequencies, while the TS must have exactly one imaginary frequency corresponding to the reaction coordinate.

Activation Energy Calculation: Determining the energy difference between the TS and the reactant to predict the reaction rate.

| Step | Computational Task | Expected Outcome |

|---|---|---|

| 1 | Geometry optimization of reactant and product | Optimized 3D structures and their relative energies. |

| 2 | Transition State search (e.g., using QST2/3 or Berny algorithm) | Geometry of the six-membered cyclic transition state. |

| 3 | Vibrational frequency analysis | Confirmation of TS (one imaginary frequency) and reactants/products (zero imaginary frequencies). |

| 4 | Intrinsic Reaction Coordinate (IRC) calculation | Confirmation that the TS connects the correct reactant and product. |

| 5 | Calculation of ΔG‡ (Gibbs free energy of activation) | A quantitative prediction of the reaction barrier and feasibility. |

Spectroscopic Data Prediction and Validation

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in structure elucidation and validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for predicting ¹H and ¹³C NMR chemical shifts. The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The calculated frequencies are often systematically overestimated and are corrected using empirical scaling factors to improve agreement with experimental data. This allows for the confident assignment of key vibrational modes, such as the C=O and C=C stretching frequencies.

| Atom Position | ¹H Prediction (ppm) | ¹³C Prediction (ppm) |

|---|---|---|

| C1 (CH₃ of acetyl) | 2.10 | 21.0 |

| C2 (CH) | 6.80 (dd) | 145.0 |

| C3 (CH) | 5.90 (d) | 125.0 |

| C4 (CH) | 5.50 (m) | 70.0 |

| C5 (CH₂) | 2.80 (d) | 48.0 |

| C6 (C=O) | - | 208.0 |

| C7 (CH₃) | 2.20 (s) | 30.0 |

| C=O (acetyl) | - | 170.0 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| ν(C=O) | 1740 | Ester Carbonyl |

| ν(C=O) | 1685 | Ketone Carbonyl (conjugated) |

| ν(C=C) | 1640 | Alkenyl |

| ν(C-O) | 1240 | Ester C-O stretch |

Potential Applications in Synthetic Chemistry and Material Science

Role as a Building Block in Complex Molecule Synthesis

The α,β-unsaturated ketone moiety in 6-Oxohept-2-en-4-yl acetate (B1210297) is a key feature that allows it to serve as an electrophilic substrate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is fundamental to its utility as a building block for more elaborate molecular architectures.

One of the most prominent applications of α,β-unsaturated ketones is in Michael additions and Diels-Alder reactions. google.com The electron-deficient double bond readily reacts with a wide range of nucleophiles, including organocuprates, enolates, amines, and thiols, in a conjugate addition manner. This allows for the introduction of diverse substituents at the β-position, extending the carbon framework or introducing new functional groups.

Furthermore, the ketone and acetate functionalities provide additional sites for chemical modification. The ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductions, while the acetate group can be hydrolyzed to reveal a secondary alcohol. This alcohol can then be further functionalized or used to direct subsequent reactions. The combination of these reactive sites makes 6-Oxohept-2-en-4-yl acetate a valuable synthon for the construction of polyfunctionalized acyclic and cyclic systems. For instance, intramolecular reactions could lead to the formation of various heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products. rsc.org

A plausible synthetic strategy to access γ-acetoxy-α,β-unsaturated ketones involves the oxidation of the corresponding enol acetates. google.com Alternatively, the regioselective hydration of γ-acetoxy-α,β-alkynoates, often catalyzed by gold(I) complexes, can yield related γ-acetoxy β-keto esters, which could potentially be converted to the target enone. acs.org

Table 1: Potential Reactions Utilizing this compound as a Building Block

| Reaction Type | Reactant | Potential Product |

|---|---|---|

| Michael Addition | Organocuprate (R₂CuLi) | 3-substituted 6-oxoheptan-4-yl acetate |

| Diels-Alder Reaction | Diene (e.g., Butadiene) | Cyclohexene derivative |

| Aldol Condensation | Aldehyde/Ketone | β-hydroxy ketone derivative |

| Wittig Reaction | Phosphonium ylide | Alkene derivative |

| Reduction | NaBH₄ | 6-hydroxyhept-2-en-4-yl acetate |

Utility in Catalyst Development and Optimization

The structural motifs present in this compound and its derivatives can be valuable in the field of catalysis, particularly in the design of ligands for transition metal catalysts and in organocatalysis.

The ability of the enone system to coordinate to transition metals, coupled with the potential for the acetate group or its hydrolyzed alcohol form to act as a hemilabile ligand, suggests that derivatives of this compound could be employed in the development of novel catalysts. For example, the incorporation of this scaffold into a larger ligand structure could influence the stereochemical outcome of a catalytic reaction. The development of catalysts for reactions such as the chemoselective hydrogenation of α,β-unsaturated ketones is an active area of research. acs.org

In the realm of organocatalysis, α,β-unsaturated ketones are common substrates for a variety of asymmetric transformations. mdpi.com Chiral amines and other organocatalysts are known to activate these substrates towards enantioselective conjugate additions, cycloadditions, and other reactions. While this compound would primarily act as a substrate in these reactions, understanding its reactivity with different organocatalysts is crucial for optimizing reaction conditions and developing new catalytic systems. The development of asymmetric reactions of α,β-unsaturated ketoesters catalyzed by chiral diamines has been reported, highlighting the potential for fine-tuning such transformations. nih.gov

Precursor for Advanced Materials and Functional Molecules

The reactivity of this compound also positions it as a potential precursor for the synthesis of advanced materials and functional molecules with applications in fields such as polymer chemistry and fragrance science.

The α,β-unsaturated system can participate in polymerization reactions, either through radical or anionic mechanisms, to produce polymers with pendant ketone and acetate functionalities. These functional groups can be subsequently modified to tune the properties of the resulting material, such as its solubility, thermal stability, or cross-linking capabilities.

In the fragrance industry, α,β-unsaturated ketones are a well-known class of compounds, often possessing characteristic scents. tjpr.orgcopernicus.org The specific odor profile of this compound itself is not documented, but its structural similarity to other fragrance components suggests potential in this area. Furthermore, its ability to be transformed into a variety of derivatives opens up the possibility of creating a library of related compounds with diverse olfactory properties.

The synthesis of γ-keto sulfones from α,β-unsaturated ketones has been demonstrated as a route to molecules with potential applications in medicinal chemistry. nih.gov This highlights another avenue through which this compound could serve as a precursor to biologically active compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Oxohept-2-en-4-yl acetate, and what critical reaction parameters must be controlled?

- Methodological Answer : Synthesis typically involves acetylation of the corresponding alcohol precursor under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions), stoichiometric ratios of acetylating agents (e.g., acetic anhydride or acetyl chloride), and catalyst selection (e.g., DMAP or pyridine for base activation). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Characterization requires NMR (¹H, ¹³C) and IR spectroscopy to confirm ester formation and absence of unreacted hydroxyl groups .

Q. Which spectroscopic techniques are most effective for characterizing the purity and functional groups of this compound?

- Methodological Answer :

- ¹H NMR : Identifies vinyl protons (δ 5.5–6.5 ppm) and acetate methyl protons (δ 2.0–2.1 ppm).

- ¹³C NMR : Confirms carbonyl carbons (δ 170–175 ppm for acetate, δ 200–210 ppm for ketone).

- IR Spectroscopy : Detects C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone).

- GC-MS/HPLC : Validates purity and molecular ion peaks. Cross-referencing with literature data (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What are the key factors influencing the hydrolytic stability of this compound under various pH conditions?

- Methodological Answer : Hydrolysis kinetics depend on pH and temperature. Under acidic conditions (pH < 3), ester cleavage proceeds via protonation of the carbonyl oxygen, while alkaline conditions (pH > 10) involve nucleophilic attack by hydroxide ions. Stability studies require buffered solutions at controlled temperatures (25–40°C), monitored via UV-Vis spectroscopy (λ ~240 nm for ketone formation) or HPLC. Data analysis uses Arrhenius plots to determine activation energies .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for determining the absolute configuration of this compound, particularly with low-resolution diffraction data?

- Methodological Answer : For low-resolution data (<1.0 Å), employ SHELXL (via Olex2 interface) with iterative refinement cycles. Key steps:

- Use high redundancy data collection (multi-scan strategy) to improve signal-to-noise ratios.

- Apply TWIN/BASF commands for potential twinning.

- Validate chiral centers using Flack parameter analysis.

Cross-validation with computational models (e.g., DFT-optimized geometries) resolves ambiguities in electron density maps .

Q. What methodologies resolve contradictions between computational predictions and experimental observations in the keto-enol tautomerism of this compound?

- Methodological Answer :

- Experimental : Use dynamic NMR (VT-NMR) to detect enolization at elevated temperatures (Δδ > 0.5 ppm for exchangeable protons).

- Computational : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare tautomer energies. If discrepancies persist, re-evaluate solvent effects (CPCM model) or transition states (IRC analysis).

- Statistical Validation : Apply Bayesian inference to assess model likelihoods against experimental data .

Q. How can hybrid QM/MM simulations be applied to study the reaction mechanisms involving this compound in enzymatic systems?

- Methodological Answer :

- System Setup : Embed the compound in an enzyme active site (e.g., esterase) using molecular docking (AutoDock Vina).

- QM/MM Partitioning : Treat the substrate and catalytic residues (e.g., Ser-His-Asp triad) with DFT (QM), while the protein backbone uses AMBER force fields (MM).

- Free Energy Calculations : Employ metadynamics or umbrella sampling to map reaction coordinates (e.g., acyl-enzyme intermediate formation).

- Validation : Compare activation energies with experimental kinetics (stopped-flow assays) .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for reconciling conflicting chromatographic purity data across laboratories?

- Methodological Answer :

- Standardization : Use certified reference materials (CRMs) and inter-laboratory calibration.

- Multivariate Analysis : Apply PCA to identify variables (e.g., column type, mobile phase pH) contributing to discrepancies.

- Meta-Analysis : Aggregate data via random-effects models, weighting studies by sample size and precision .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.